
1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide
Overview
Description
1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide is a synthetic organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide typically involves the nitration of 1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction: 4-Amino-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide is a synthetic organic compound belonging to the benzothiazole family, known for its diverse applications in medicinal chemistry, materials science, and agriculture. Benzothiazoles are heterocyclic compounds that contain both sulfur and nitrogen atoms in their ring structure.
Scientific Research Applications
This compound has applications in scientific research, including:
- Medicinal Chemistry It is used as a building block in synthesizing potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
- Materials Science The compound is explored for its potential use in developing organic semiconductors and light-emitting diodes (LEDs).
- Agriculture It is investigated for its potential as a pesticide or herbicide because of its biological activity.
Chemical Reactions
This compound can undergo various chemical reactions:
- Reduction The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride. The major product formed is 4-Amino-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione.
- Substitution The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide. Various substituted benzothiazole derivatives are produced depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific enzymes or receptors in microbial cells, leading to inhibition of essential biological processes. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to its antimicrobial activity.
Comparison with Similar Compounds
1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide can be compared with other nitro-substituted benzothiazoles, such as:
4-Nitrobenzothiazole: Similar structure but lacks the trione functionality.
2-Nitrobenzothiazole: Nitro group positioned at a different location on the benzothiazole ring.
4-Amino-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione: Reduction product of the nitro compound.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.
Biological Activity
1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide (CAS Number: 82649-17-0) is a synthetic organic compound belonging to the benzothiazole family. Its unique structure imparts diverse biological activities, making it a subject of interest in medicinal chemistry, agriculture, and materials science. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 195.19 g/mol
- CAS Number : 82649-17-0
The compound features a benzothiazole ring with a nitro group at the 4-position and a sulfonyl group, contributing to its reactivity and biological properties.
Synthesis Methods
The synthesis of this compound typically involves:
- Nitration Process : The compound is synthesized via the nitration of 1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione using concentrated nitric acid and sulfuric acid under controlled temperatures to prevent decomposition .
- Industrial Production : In industrial settings, continuous flow reactors are employed to ensure consistent quality and yield while minimizing side reactions .
Biological Activity
The biological activity of this compound has been extensively studied across various fields:
Antimicrobial Activity
Research indicates that compounds in the benzothiazole family exhibit significant antibacterial and antifungal properties. Specifically:
- Mechanism of Action : The nitro group can undergo bioreduction to form reactive intermediates that damage cellular components in microbial cells .
- Case Study : In a study evaluating a library of derivatives of 1,2-benzisothiazol-3(2H)-one, several compounds demonstrated potent inhibition against human mast cell tryptase with IC50 values as low as 0.1 µM .
Anti-inflammatory Activity
The compound has shown promise in anti-inflammatory applications:
- Experimental Findings : In vivo studies have demonstrated that certain derivatives significantly inhibit paw edema in animal models, indicating potential for treating inflammatory conditions .
Agricultural Applications
Due to its biological activity, this compound is also being investigated for use as a pesticide or herbicide:
- Potential Uses : The compound's ability to disrupt essential biological processes in target organisms makes it a candidate for agricultural applications .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other nitro-substituted benzothiazoles:
Compound Name | Structure Characteristics | Notable Activities |
---|---|---|
4-Nitrobenzothiazole | Lacks trione functionality | Antimicrobial properties |
2-Nitrobenzothiazole | Nitro group in different position | Varies in reactivity |
4-Amino-1H-1lambda~6~,2-benzothiazole | Reduction product | Enhanced biological activity |
This table illustrates how structural variations influence the biological activity of related compounds.
Properties
IUPAC Name |
4-nitro-1,1-dioxo-1,2-benzothiazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O5S/c10-7-6-4(9(11)12)2-1-3-5(6)15(13,14)8-7/h1-3H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHXJNKBDRTECE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)S(=O)(=O)NC2=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618181 | |
Record name | 4-Nitro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82649-17-0 | |
Record name | 4-Nitro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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